molecular formula C30H20Br4N2 B15156954 N1,N1,N4,N4-Tetrakis(4-bromophenyl)benzene-1,4-diamine

N1,N1,N4,N4-Tetrakis(4-bromophenyl)benzene-1,4-diamine

Cat. No.: B15156954
M. Wt: 728.1 g/mol
InChI Key: VBQLPFDITKJLJZ-UHFFFAOYSA-N
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Description

N1,N1,N4,N4-Tetrakis(4-bromophenyl)benzene-1,4-diamine (abbreviated as Br4-TPBD) is a tetra-substituted benzene-1,4-diamine derivative with bromine atoms at the para positions of all four phenyl groups. Its molecular formula is C30H20Br4N2 (molecular weight: 727.64 g/mol), and it crystallizes in the triclinic space group P1 with a torsional angle of ~34° between the triphenylamine moieties, as confirmed by single-crystal X-ray diffraction .

Properties

Molecular Formula

C30H20Br4N2

Molecular Weight

728.1 g/mol

IUPAC Name

1-N,1-N,4-N,4-N-tetrakis(4-bromophenyl)benzene-1,4-diamine

InChI

InChI=1S/C30H20Br4N2/c31-21-1-9-25(10-2-21)35(26-11-3-22(32)4-12-26)29-17-19-30(20-18-29)36(27-13-5-23(33)6-14-27)28-15-7-24(34)8-16-28/h1-20H

InChI Key

VBQLPFDITKJLJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)N(C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N1,N1,N4,N4-Tetrakis(4-bromophenyl)benzene-1,4-diamine can be synthesized through a multi-step process. The initial step involves the synthesis of benzene-1,4-diamine, which is then reacted with 4-bromobenzene groups . The reaction typically requires the use of a catalyst and specific reaction conditions to ensure the proper attachment of the bromophenyl groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1,N1,N4,N4-Tetrakis(4-bromophenyl)benzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1,N1,N4,N4-Tetrakis(4-bromophenyl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The bromophenyl groups play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

(a) Methoxy-Substituted Analogs
  • N1,N1,N4,N4-Tetrakis(4-methoxyphenyl)benzene-1,4-diamine (1-4-Amin) and N1,N1,N3,N3-Tetrakis(4-methoxyphenyl)benzene-1,3-diamine (1-3-Amin) :
    • Substituents : Methoxy groups instead of bromine.
    • Applications : Used as polarizing agents in dynamic nuclear polarization (DNP) experiments. Both outperform BDPA radicals in DNP enhancement due to mixed-valency and optimized electron-nuclear coupling .
    • Key Difference : The 1-3-Amin isomer shows distinct electronic behavior due to meta-substitution, altering conjugation and spin density distribution compared to Br4-TPBD.
(b) Bromo-Substituted Derivatives with Smaller Substituents
  • 2-Bromo-N1,N1,N4,N4-tetramethylbenzene-1,4-diamine :
    • Substituents : Methyl groups instead of bromophenyl.
    • Impact : Reduced steric hindrance and electronic withdrawal, enhancing solubility in polar solvents. Used in patent applications for unspecified synthetic intermediates .
    • Synthesis : Direct bromination of tetramethylbenzene-1,4-diamine, contrasting with Br4-TPBD’s NBS-mediated route.
(c) Amino-Substituted Derivatives
  • N1,N1,N4,N4-Tetrakis[4-(dibutylamino)phenyl]-1,4-benzenediamine: Substituents: Dibutylamino groups instead of bromine. Properties: Enhanced electron-donating capacity due to amino groups, making it suitable for near-infrared (NIR) absorbing materials . Comparison: Br4-TPBD’s bromine atoms induce electron-withdrawing effects, favoring charge transfer in CMPs, whereas amino derivatives prioritize electron donation.

Functional Analogs: Schiff Bases and Pharmacologically Active Derivatives

(a) Schiff Base Derivatives
  • N1,N4-Bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine: Structure: Schiff base with 2-chloroquinoline moieties. Applications: Exhibits antibacterial activity (superior to streptomycin against E. coli and S. aureus) and interacts with beta-ketoacyl-ACP synthase III via π–π stacking . Comparison: Br4-TPBD lacks biological activity but excels in materials science applications.
  • SB-I to SB-IV Schiff Bases :

    • Substituents : Nitro, benzylidene, methyl, and methoxy groups.
    • Applications : Corrosion inhibitors for mild steel in HCl. SB-IV (methoxy-substituted) shows the highest inhibition efficiency due to resonance stabilization .
(b) Pharmacologically Active Derivatives
  • 6-Chlorotacrine-N1,N1-dimethyl-N4-(pyridin-2-ylmethyl)benzene-1,4-diamine: Structure: Hybrid molecule with tacrine and benzene-diamine moieties.

Comparative Data Table

Compound Substituents Molecular Weight (g/mol) Key Applications Notable Properties Reference
Br4-TPBD 4-Bromophenyl 727.64 CMPs, MOFs High thermal stability, ~34° torsion angle
1-4-Amin 4-Methoxyphenyl ~550 (estimated) DNP polarizing agents Mixed-valency, enhanced DNP
2-Bromo-N1,N1,N4,N4-tetramethyl derivative Methyl, bromine 287.19 Synthetic intermediate High solubility in polar solvents
Dibutylamino derivative 4-Dibutylaminophenyl 921.48 NIR absorbers Strong electron-donating groups
SB-IV Schiff base 4-Methoxybenzylidene ~450 (estimated) Corrosion inhibition 89% efficiency in 1 M HCl

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